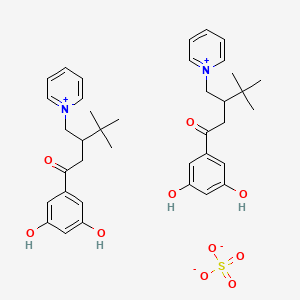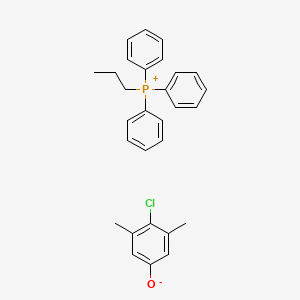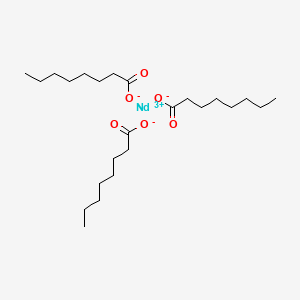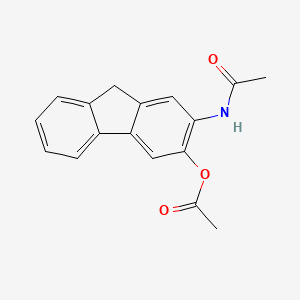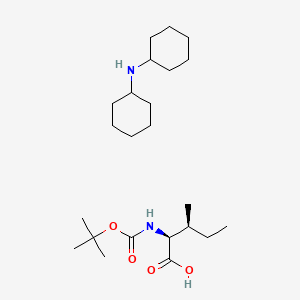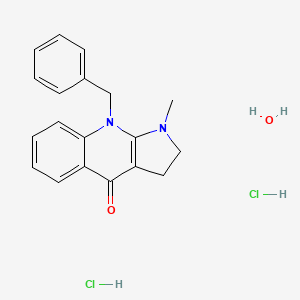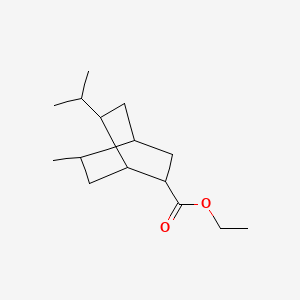
Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of dicyandiamide with ammonia under high pressure and temperature. The reaction conditions typically include temperatures ranging from 150°C to 200°C and pressures of 10-20 atmospheres. Another method involves the cyclization of cyanamide in the presence of a catalyst such as ammonium chloride.
Industrial Production Methods
Industrial production of 1,3,5-Triazine-2,4,6-triamine often involves large-scale reactors where dicyandiamide and ammonia are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form melamine derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated triazine compounds.
Substitution: It can undergo nucleophilic substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Melamine derivatives.
Reduction: Partially hydrogenated triazine compounds.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research has explored its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of resins, adhesives, and coatings due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to its potential use as a therapeutic agent. The compound’s ability to form stable complexes with metal ions also contributes to its diverse applications.
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine can be compared with other triazine derivatives such as:
Cyanuric acid: Similar in structure but differs in its acidic properties and applications.
Melamine: A closely related compound used extensively in the production of plastics and laminates.
Ammeline: Another triazine derivative with different functional groups and applications.
The uniqueness of 1,3,5-Triazine-2,4,6-triamine lies in its versatility and wide range of applications across various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
84522-29-2 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
ethyl 5-methyl-7-propan-2-ylbicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C15H26O2/c1-5-17-15(16)14-8-11-7-12(9(2)3)13(14)6-10(11)4/h9-14H,5-8H2,1-4H3 |
InChI Key |
BSYZAGFQVCLKBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CC(C1CC2C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



